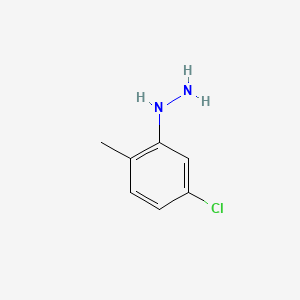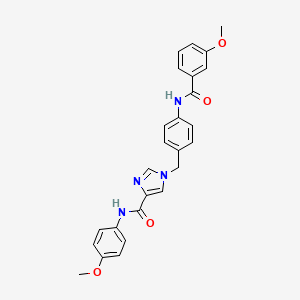![molecular formula C24H31N3O4S2 B2485699 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 851080-50-7](/img/structure/B2485699.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Novel synthesis methods for derivatives of benzothiazole and similar compounds have been developed, showcasing the versatility of these molecules for various biological activities. For instance, the synthesis of novel sulphonamides with high affinity and selectivity for the endothelin ETA receptor demonstrates the compound's potential utility (Mortlock et al., 1997).
Molecular Structure Analysis
- The molecular structure of similar compounds has been extensively studied, including X-ray crystallography analyses to establish molecule conformation. For example, the crystal and molecular structure analysis of a piroxicam derivative provided insights into intermolecular hydrogen bonds forming dimeric rings (Chakraborty et al., 2007).
Chemical Reactions and Properties
- Research on the chemical reactions and properties of benzothiazole derivatives includes the synthesis of anthranilic diamides compounds containing methoxy and benzothiazole, which exhibited anti-CMV activities and antitumor activity (Zheng, 2012).
Physical Properties Analysis
- The physical properties, such as solubility, melting points, and crystal structure, of similar compounds can be inferred from studies like those on the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of benzothiadiazine derivatives (Etsè et al., 2019).
Chemical Properties Analysis
- Chemical properties, including reactivity and stability, of benzothiazole derivatives and related compounds have been explored. The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water highlights a "green" synthesis approach, aligning with principles of sustainable chemistry (Horishny & Matiychuk, 2020).
Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonism
A study by Mortlock et al. (1997) explored novel sulfonamides, including similar compounds to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide. They discovered these compounds exhibit high affinity and selectivity for the endothelin ETA receptor, indicating potential applications in treating conditions affected by this receptor.
Antimicrobial and Anticancer Properties
The study by Badne et al. (2011) synthesized derivatives of benzothiazole, similar to the compound . These derivatives showed antimicrobial activity, suggesting potential research applications in developing new antimicrobial agents.
Additionally, Yılmaz et al. (2015) synthesized derivatives from indapamide, a compound structurally related to this compound. One of the derivatives showed significant proapoptotic activity against melanoma cell lines, highlighting potential applications in cancer research.
Carbonic Anhydrase Inhibition
Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including compounds structurally similar to the compound , revealed their ability to inhibit carbonic anhydrase isoenzymes. This suggests potential applications in treating diseases where carbonic anhydrase activity is a factor.
Antihyperglycemic Activity
The study by Nomura et al. (1999) synthesized derivatives of benzamide, similar to the compound . They found that these derivatives have antidiabetic properties, indicating potential use in diabetes research.
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-15(2)13-27(14-16(3)4)33(29,30)19-10-8-18(9-11-19)23(28)26-24-25-21-20(31-6)12-7-17(5)22(21)32-24/h7-12,15-16H,13-14H2,1-6H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJAIKXVYXMIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
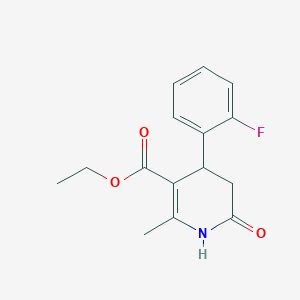
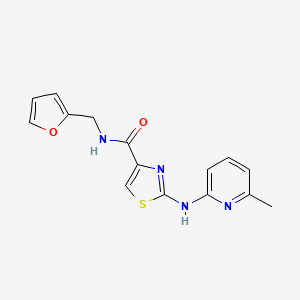
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
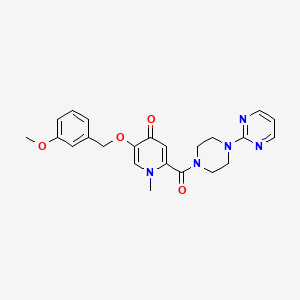
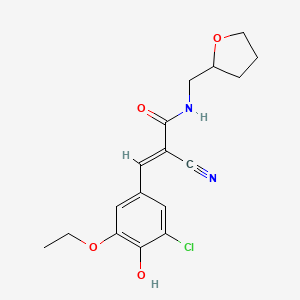
![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
